H-Gly-Gly-Gly-OH

Catalog No.
S748889
CAS No.
556-33-2
M.F
C6H11N3O4
M. Wt
189.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
H-Gly-Gly-Gly-OH

CAS Number

556-33-2

Product Name

H-Gly-Gly-Gly-OH

IUPAC Name

2-[[2-[(2-aminoacetyl)amino]acetyl]amino]acetic acid

Molecular Formula

C6H11N3O4

Molecular Weight

189.17 g/mol

InChI

InChI=1S/C6H11N3O4/c7-1-4(10)8-2-5(11)9-3-6(12)13/h1-3,7H2,(H,8,10)(H,9,11)(H,12,13)

InChI Key

XKUKSGPZAADMRA-UHFFFAOYSA-N

SMILES

Array

solubility

58.5 mg/mL at 25 °C

Synonyms

diglycyl-glycine, GGG peptide, Gly-Gly-Gly, glycyl-glycyl-glycine, triglycine, triglycine sulfate

Canonical SMILES

C(C(=O)NCC(=O)NCC(=O)O)N

The exact mass of the compound Triglycine is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 0.31 m58.5 mg/ml at 25 °c. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 46707. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Peptides - Oligopeptides - Supplementary Records. It belongs to the ontological category of tripeptide in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Triglycine (H-Gly-Gly-Gly-OH) is a linear tripeptide composed of three glycine residues, widely utilized as a biochemical buffer, a primary pharmaceutical standard, and a structural motif in coordination chemistry. With a reliable water solubility of 94.6 mg/mL at 20°C and a pKa of 3.225, it offers highly predictable thermodynamic behavior in aqueous and mixed-solvent systems . For procurement professionals and material scientists, securing high-purity triglycine is critical when establishing reproducible baselines for aminotripeptidase assays, standardizing biuret protein measurements, or synthesizing highly specific tetradentate metal-chelating resins where shorter (diglycine) or longer (tetraglycine) oligopeptides fail to provide the correct spatial or spectral properties .

Substituting triglycine with its closest analogs, such as diglycine or tetraglycine, fundamentally alters assay readouts and coordination geometries, leading to process failure. In analytical biochemistry, the biuret reaction yields distinctly different absorption spectra depending on chain length; triglycine produces a complex with a λmax of 590 nm, whereas tetraglycine shifts the maximum to 540 nm, making them non-interchangeable as calibration standards [1]. In coordination chemistry, triglycine's extended peptide backbone allows it to occupy all four equatorial positions of a Copper(II) ion to form a highly stable tetradentate complex, a structural configuration impossible for diglycine [2]. Furthermore, specific aminotripeptidases exclusively hydrolyze tripeptides, rendering diglycine completely biologically inert in these highly specific diagnostic assays [3].

Biuret Reaction Spectral Shift vs. Tetraglycine

During standard biuret assays used for peptide quantification, the absorption maximum of the resulting copper-peptide complex is strictly dependent on the oligopeptide chain length. Triglycine forms a complex with a λmax of 590 nm, while the addition of just one more residue (tetraglycine) shifts the λmax to 540 nm [1].

Evidence DimensionBiuret complex absorption maximum (λmax)
Target Compound Data590 nm (Triglycine)
Comparator Or Baseline540 nm (Tetraglycine)
Quantified Difference50 nm spectral shift
ConditionsStandard biuret reagent assay for peptide quantification

This strict spectral dependence ensures that buyers must procure the exact chain-length standard to prevent severe calibration errors in spectrophotometric protein assays.

Copper(II) Adsorption Capacity on Functionalized Silica

When synthesizing ion-imprinted silica gels for Copper(II) adsorption, the choice of the functionalizing glycine oligomer dictates the material's ultimate capacity. At pH 4.5, triglycine-functionalized silica gels demonstrate the highest total adsorption capacity, strictly outperforming both diglycine and single glycine functionalizations[1].

Evidence DimensionTotal Cu(II) adsorption capacity
Target Compound DataHighest adsorption capacity (Triglycine-functionalized)
Comparator Or BaselineLower capacities (Diglycine and Glycine)
Quantified DifferenceAdsorption capacity scales strictly as Triglycine > Diglycine > Glycine
ConditionsCopper-imprinted silica gels at pH 4.5

Demonstrates that triglycine is the superior precursor for synthesizing high-efficiency metal-chelating resins compared to shorter oligoglycines.

Thermodynamic Stability of Tetradentate Copper(II) Complexes

In aqueous solutions at 298 K, triglycine's extended backbone allows it to occupy all four equatorial positions of a Copper(II) ion in the CuLH-2 complex. Diglycine lacks the necessary chain length to achieve this full equatorial saturation, resulting in entirely different coordination geometries and stability profiles[1].

Evidence DimensionEquatorial coordination sites occupied
Target Compound DataOccupies all 4 equatorial positions
Comparator Or BaselineDiglycine (cannot occupy 4 positions)
Quantified DifferenceFormation of a fully coordinated tetradentate equatorial plane
ConditionsAqueous solution of Copper(II) with oligopeptides at 298 K

Critical for material selection in applications requiring fully saturated equatorial metal coordination, such as specialized electrochemical sensors or catalysts.

Enzymatic Specificity for Aminotripeptidase Assays

Aminotripeptidase enzymes specifically require a tripeptide substrate to catalyze hydrolysis, cleaving triglycine into glycine and diglycine. Diglycine is entirely unreactive as a substrate for this specific enzyme class, resulting in zero hydrolytic activity [1].

Evidence DimensionSubstrate viability for aminotripeptidase
Target Compound DataActively hydrolyzed
Comparator Or BaselineDiglycine (0% hydrolysis)
Quantified DifferenceBinary reactivity (Active vs. Inert)
ConditionsAminotripeptidase assay from biological extracts

Mandates the procurement of triglycine for specific tripeptidase diagnostic kits where dipeptides are biologically inert.

Calibration Standards for Peptide Quantification

Because triglycine produces a distinct 590 nm absorption maximum in the biuret reaction (unlike tetraglycine's 540 nm), it is the exact required standard for calibrating spectrophotometric assays targeting short oligopeptides in pharmaceutical quality control [1].

Synthesis of Metal-Chelating Resins

Triglycine's superior Cu(II) adsorption capacity over diglycine makes it the preferred functionalizing agent for ion-imprinted silica gels used in heavy metal remediation and specialized chromatographic stationary phases [2].

Ligand for Tetradentate Copper(II) Coordination

In inorganic synthesis and electrochemical studies, triglycine is selected over diglycine to fully occupy the four equatorial coordination sites of Copper(II), ensuring stable, predictable complex geometries for sensor development[3].

Substrate for Aminotripeptidase Diagnostics

As a specific substrate that is cleaved into glycine and diglycine, triglycine is essential for formulating diagnostic assays measuring aminotripeptidase activity, where shorter dipeptides fail to react completely[4].

Physical Description

Crystals; [Alfa Aesar MSDS]
Solid

XLogP3

-3.6

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

4

Exact Mass

189.07495584 Da

Monoisotopic Mass

189.07495584 Da

Heavy Atom Count

13

LogP

-2.68 (LogP)
-2.68

Melting Point

246 °C

UNII

CVK73ZDQ8B

Sequence

GGG

GHS Hazard Statements

Aggregated GHS information provided by 2 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 2 companies. For more detailed information, please visit ECHA C&L website;
Of the 1 notification(s) provided by 1 of 2 companies with hazard statement code(s):;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard Irritant

Corrosive;Irritant;Environmental Hazard

Other CAS

556-33-2

Wikipedia

Triglycine

Dates

Last modified: 08-15-2023

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